N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
The compound "N-(3-(1-pivaloyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a chemical of interest in various fields of research due to its unique structure and potential applications. This compound features a blend of aromatic and heterocyclic components, which can contribute to its reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
To synthesize this compound, an initial step might involve the formation of the pyrazole ring. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone.
The incorporation of the pivaloyl group (a tert-butylcarbonyl group) can be done using pivaloyl chloride in the presence of a base such as triethylamine.
The thiophene moiety is introduced through electrophilic substitution reactions.
Finally, the methanesulfonamide group is attached via a sulfonamidation reaction, using methanesulfonyl chloride and a base.
Industrial Production Methods:
In an industrial setting, the compound's synthesis would follow similar steps but on a larger scale, utilizing optimized conditions for yield and purity.
Catalysts and solvents would be carefully selected to ensure efficiency and environmental safety.
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring or the methanesulfonamide group.
Reduction: Reduction reactions may target the carbonyl group in the pivaloyl moiety or the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitutions are possible, especially on the aromatic ring and the thiophene moiety.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong acids or bases can facilitate substitution reactions.
Major Products Formed from These Reactions:
Oxidative products might include sulfoxides or sulfones.
Reduction can yield alcohols or reduced heterocycles.
Substitution reactions might produce derivatives with varied functional groups on the aromatic and heterocyclic rings.
Chemistry:
The compound can be used as a precursor or intermediate in the synthesis of more complex molecules.
It may also serve as a ligand in coordination chemistry.
Biology:
Its structural features suggest potential for bioactivity studies, particularly in enzyme inhibition or receptor binding.
Medicine:
This compound can be investigated for therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry:
Applications might include the development of new materials or as an additive in chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its application.
Molecular targets could include enzymes where the compound acts as an inhibitor by binding to the active site.
Pathways involved may encompass signal transduction pathways, where the compound interferes with the normal biological processes.
Comparison with Similar Compounds
N-(phenyl)methanesulfonamide
1-pivaloyl-3-phenylpyrazole
5-(thiophen-2-yl)-1H-pyrazole
These related compounds share structural features but differ in specific functional groups, which can lead to variations in their chemical and biological properties. This specific compound's uniqueness lies in its combination of these moieties, potentially leading to distinct applications and mechanisms of action.
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Properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-19(2,3)18(23)22-16(17-9-6-10-26-17)12-15(20-22)13-7-5-8-14(11-13)21-27(4,24)25/h5-11,16,21H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWFNUWMCVDAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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